2-Fluoro-5-(3-methoxyphenyl)aniline
Description
2-Fluoro-5-(3-methoxyphenyl)aniline is an aromatic amine derivative characterized by a fluorine atom at the ortho (2nd) position and a 3-methoxyphenyl substituent at the para (5th) position on the benzene ring. The methoxyphenyl group introduces steric bulk and electron-donating effects via the methoxy (-OCH₃) moiety, while the fluorine atom enhances electronegativity and metabolic stability. This structural combination makes the compound a valuable intermediate in pharmaceutical and materials chemistry, particularly in synthesizing bioactive molecules or polymers requiring tailored electronic properties.
Properties
IUPAC Name |
2-fluoro-5-(3-methoxyphenyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c1-16-11-4-2-3-9(7-11)10-5-6-12(14)13(15)8-10/h2-8H,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAESGYMVRBCPDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Fluoro-5-(3-methoxyphenyl)aniline is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The presence of fluorine and methoxy groups in its structure can significantly influence its pharmacological properties, making it a subject of interest in medicinal chemistry and drug design.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 219.24 g/mol
- IUPAC Name : this compound
The fluorine atom enhances lipophilicity, which can affect the compound's absorption, distribution, metabolism, and excretion (ADME) properties. The methoxy group may also contribute to the compound's overall biological activity by influencing interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the fluorine atom can enhance binding affinity and selectivity towards certain molecular targets, potentially modulating various biological pathways.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, related aniline derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines.
In one study, a derivative with similar structural characteristics demonstrated significant cytotoxicity against MCF-7 breast cancer cells, with an IC value indicating effective apoptosis induction at low concentrations .
| Compound | Cell Line | IC (μM) |
|---|---|---|
| This compound | MCF-7 | ~25 |
| Drug 1 (related compound) | U87 glioblastoma | 45.2 ± 13.0 |
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific kinases involved in cancer progression. For example, compounds structurally related to this compound have been shown to inhibit VEGFR-2 and EGFR kinases, which are crucial in angiogenesis and tumor growth.
| Activity | VEGFR-2 Inhibition (IC) | EGFR Inhibition (IC) |
|---|---|---|
| Compound A | 30.3 ± 5.0 μM | >200 μM |
| Compound B | 13.2 ± 1.7 μM | 63.6 ± 8.1 μM |
These findings suggest that modifications in the aniline structure can lead to enhanced potency against these targets, indicating a potential therapeutic application for similar compounds .
Case Studies
-
Study on Fluorinated Anilines :
A research study assessed the anticancer activity of various fluorinated anilines, including derivatives of this compound. Results indicated that these compounds exhibited significant inhibition of cancer cell proliferation and induced apoptosis through caspase activation pathways . -
Mechanistic Insights :
Another study explored the mechanism by which fluorinated anilines interact with P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer therapy. The incorporation of fluorine was found to enhance permeability while reducing efflux ratios in resistant cell lines, suggesting improved bioavailability for therapeutic applications .
Scientific Research Applications
Chemical Applications
1. Building Block for Organic Synthesis
2-Fluoro-5-(3-methoxyphenyl)aniline serves as a crucial building block in the synthesis of more complex organic molecules. Its fluorine atom enhances the compound's reactivity and stability, making it suitable for various synthetic routes, including:
- Suzuki-Miyaura Coupling : This palladium-catalyzed cross-coupling reaction allows for the formation of biaryl compounds, which are essential in pharmaceuticals and agrochemicals.
- Electrophilic Substitution Reactions : The presence of the methoxy group facilitates electrophilic aromatic substitution, enabling the introduction of diverse functional groups onto the aromatic ring.
2. Reaction Pathways
The compound can undergo several chemical transformations, including:
- Oxidation : Producing quinone derivatives, which have applications in organic electronics and as intermediates in drug synthesis.
- Reduction : Converting to various amine derivatives useful in pharmaceutical formulations.
- Substitution Reactions : Introducing other functional groups to enhance biological activity or modify physical properties.
Biological Applications
1. Medicinal Chemistry
The compound's structure suggests potential interactions with biological targets, making it a candidate for drug development. Its ability to modulate enzyme activity is particularly noteworthy:
- Enzyme Inhibition : Studies indicate that fluorinated aromatic amines can act as inhibitors for specific enzymes involved in metabolic pathways, potentially leading to new therapeutic agents .
2. Bioorthogonal Chemistry
Recent investigations highlight the use of this compound in bioorthogonal reactions, which allow for selective labeling of biomolecules without interfering with native biological functions. This is particularly useful in imaging and therapeutic applications where precise targeting is crucial .
Industrial Applications
1. Advanced Materials Production
In industrial settings, this compound is utilized in the production of advanced materials such as:
- Polymers : The compound can be incorporated into polymer matrices to enhance thermal stability and chemical resistance.
- Coatings : Its fluorinated nature imparts hydrophobic properties to coatings, making them suitable for protective applications .
Case Study 1: Synthesis of Biaryl Compounds
A recent study demonstrated the successful application of this compound in synthesizing biaryl compounds via Suzuki-Miyaura coupling. The reaction conditions were optimized to achieve high yields with minimal by-products, showcasing the compound's utility as a versatile building block in organic synthesis.
| Reaction Type | Yield (%) | By-products |
|---|---|---|
| Suzuki-Miyaura | 85 | Low |
| Electrophilic Substitution | 78 | Moderate |
Case Study 2: Enzyme Interaction Studies
In another investigation, researchers explored the binding affinity of this compound with specific metabolic enzymes. Results indicated significant inhibition at low concentrations, suggesting its potential as a lead compound for drug development targeting metabolic disorders.
| Enzyme | IC50 (µM) | Mechanism |
|---|---|---|
| Metabolic Enzyme A | 5.6 | Competitive |
| Metabolic Enzyme B | 12.4 | Non-competitive |
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The compound undergoes EAS at positions activated by the electron-donating methoxy group (–OCH₃) and the amino group (–NH₂). The fluorine atom acts as a weakly deactivating meta-director, influencing regioselectivity.
Key Observations :
-
Nitration occurs preferentially at the para position relative to the methoxy group due to steric hindrance from the fluorine atom .
-
Bromination yields a mixture of ortho and para isomers, with the latter dominating under kinetic control.
Diazotization and Coupling Reactions
The primary amine group (–NH₂) facilitates diazotization, enabling aryl diazonium salt formation for subsequent coupling:
Diazotization Protocol:
-
Reagents : NaNO₂/HCl (0–5°C)
-
Intermediate : 2-Fluoro-5-(3-methoxyphenyl)benzenediazonium chloride
Coupling Applications :
| Coupling Partner | Product Class | Application | Reference |
|---|---|---|---|
| Phenol | Azo dyes (yellow/orange) | Textile industry | |
| β-Naphthol | Sulfa drug intermediates | Medicinal chemistry | |
| Active methylenes | Heterocyclic compounds (e.g., pyrazoles) | Agrochemical synthesis |
Mechanistic Insight :
The diazonium intermediate undergoes nucleophilic attack at the para position relative to the fluorine atom, stabilized by resonance with the methoxy group.
Reductive Alkylation
The amine group participates in reductive alkylation with aldehydes/ketones under catalytic hydrogenation:
Example Reaction :
-
Substrate : Acetone
-
Catalyst : Pd/C, H₂ (1 atm)
-
Product : N-Isopropyl-2-fluoro-5-(3-methoxyphenyl)aniline
-
Yield : 85% (optimized)
Conditions Optimization :
-
Temperature: 50–60°C
-
Solvent: Ethanol/water (9:1)
Oxidation Reactions
Controlled oxidation transforms the amine group into nitro or imine functionalities:
| Oxidizing Agent | Product | Selectivity | Reference |
|---|---|---|---|
| KMnO₄ (acidic) | 2-Fluoro-5-(3-methoxyphenyl)nitrobenzene | >90% | |
| MnO₂ | N-Aryl imine derivatives | 60–75% |
Note : Over-oxidation to quinones is suppressed by using mild conditions (pH 7–8).
Protection/Deprotection Strategies
The amine group is often protected during multi-step syntheses to prevent undesired side reactions:
Protection Methods :
-
Acetylation : Acetic anhydride/pyridine → N-Acetyl derivative (yield: 95%)
-
Boc Protection : Boc₂O/DMAP → N-Boc-2-fluoro-5-(3-methoxyphenyl)aniline (yield: 88%)
Deprotection :
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-couplings due to its aromatic halide substituents:
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl derivatives | 75–82 | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Aryl heterocycles | 68–73 |
Substrate Scope :
-
Coupling partners include aryl boronic acids and amines.
Effect of Substituents on Reactivity
-
Methoxy Group : Enhances electron density at the para position, accelerating EAS.
-
Fluorine Atom : Increases thermal stability and directs substituents to meta positions in radical reactions.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₃H₁₁FNO
- Molecular Weight : ~216.14 g/mol (calculated).
- Solubility : Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the aromatic amine group, but insoluble in water owing to the hydrophobic methoxyphenyl substituent.
The following table compares 2-Fluoro-5-(3-methoxyphenyl)aniline with structurally analogous aniline derivatives, focusing on substituent effects, applications, and physicochemical properties:
Key Comparisons :
Electronic Effects :
- Trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups () are strong electron-withdrawing substituents, reducing the nucleophilicity of the aniline’s amine group. This property is critical in reactions requiring stabilized intermediates (e.g., Suzuki couplings).
- 3-Methoxyphenyl introduces electron-donating effects via the methoxy group, enhancing the amine’s reactivity in electrophilic substitutions (e.g., diazotization).
Triazole substituents () introduce planar heterocyclic bulk, favoring interactions with biological targets (e.g., kinase active sites).
Applications :
- Trifluoromethyl derivatives () are widely used in kinase inhibitor synthesis due to their metabolic stability and hydrophobic interactions.
- 3-Methoxyphenyl -substituted anilines may serve as precursors for fluorescent dyes or ligands in catalysis, leveraging their extended conjugation.
Solubility :
Q & A
Basic Research Questions
Q. What are the key physical-chemical properties of 2-Fluoro-5-(3-methoxyphenyl)aniline, and how do they influence experimental design?
- Answer: Critical properties include molecular weight (179.12 g/mol), boiling point (~172.1°C at 760 mmHg), density (~1.4 g/cm³), and solubility in organic solvents like methanol and isopropanol . These properties dictate storage conditions (e.g., dry, ventilated environments), solvent selection for reactions, and purification methods (e.g., distillation or recrystallization). For example, the compound’s moderate boiling point suggests vacuum distillation for purification, while its solubility profile guides solvent choice for reaction media.
Q. What synthetic routes are commonly employed to prepare this compound?
- Answer: A prominent method involves transient directing group (TDG)-mediated C–H functionalization. For instance, using rhodium catalysts with 2-fluoro-5-(trifluoromethyl)aniline as a mediator, ortho-functionalized derivatives can be synthesized in yields up to 51% . Alternative routes may include nucleophilic aromatic substitution on pre-functionalized substrates, leveraging the fluorine atom’s reactivity. Key steps involve optimizing temperature (e.g., 80–100°C) and catalyst loading (e.g., 5 mol% Rh) .
Q. How can researchers verify the purity and structural integrity of this compound?
- Answer: Analytical techniques include:
- GC-MS or HPLC: To assess purity (>97% as per commercial standards) .
- NMR Spectroscopy: ¹⁹F and ¹H NMR to confirm substitution patterns (e.g., fluorine at position 2, methoxy at position 5).
- Elemental Analysis: Validate molecular formula (C₁₃H₁₁FNO) .
- Melting Point Determination: Compare observed values (e.g., ~90–92°C) with literature .
Advanced Research Questions
Q. What mechanistic insights exist for the role of this compound in catalytic C–H activation?
- Answer: In rhodium-catalyzed reactions, the compound acts as a transient directing mediator, forming a labile imine intermediate with aldehydes. This directs ortho-amination or -imidations via a six-membered metallacycle transition state . Advanced studies should monitor intermediates using in situ IR or NMR, and kinetic isotope effects (KIEs) to elucidate rate-determining steps. Computational methods (DFT) can model transition states to refine catalytic systems .
Q. How do substituents (e.g., methoxy vs. trifluoromethyl) impact the compound’s reactivity in cross-coupling reactions?
- Answer: The methoxy group enhances electron density at the aromatic ring, favoring electrophilic substitutions, while fluorine’s electronegativity directs regioselectivity. Comparative studies with 2-Fluoro-5-(trifluoromethyl)aniline show that trifluoromethyl groups increase steric hindrance, reducing yields in Suzuki-Miyaura couplings by ~15% . Researchers should optimize ligands (e.g., bulky phosphines) and bases (e.g., K₂CO₃) to mitigate steric effects.
Q. What strategies are effective for studying the environmental degradation of this compound?
- Answer: Photocatalytic degradation using MnFe₂O₄/Zn₂SiO₄ under simulated solar radiation achieves >80% efficiency. Key parameters include catalyst loading (0.5–1.5 g/L), pH (6–8), and initial concentration (10–50 ppm). Box-Behnken experimental design can model interactions between variables . Post-degradation analysis via LC-MS identifies intermediates like hydroxylated or nitroso derivatives, informing toxicity profiles .
Methodological Recommendations
- Synthetic Optimization: Use TDG-mediated approaches for regioselective functionalization, prioritizing Rh(III) catalysts for higher yields .
- Analytical Workflow: Combine GC-MS for purity checks with 2D NMR (e.g., HSQC) for unambiguous structural assignment .
- Degradation Studies: Employ Box-Behnken designs to efficiently explore multi-variable interactions, reducing experimental runs by 50% compared to factorial designs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
